N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyanomethyl group, a cyclopropylsulfamoyl group, and a fluorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(cyclopropylsulfamoyl)-4-fluoroaniline with cyanomethyl acetate under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups .
Scientific Research Applications
N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanomethyl derivatives and cyclopropylsulfamoyl-containing compounds. Examples include:
- N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-chlorophenyl]carbamoylamino]acetamide
- N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-bromophenyl]carbamoylamino]acetamide .
Uniqueness
N-(Cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[3-(cyclopropylsulfamoyl)-4-fluorophenyl]carbamoylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O4S/c15-11-4-3-10(7-12(11)25(23,24)20-9-1-2-9)19-14(22)18-8-13(21)17-6-5-16/h3-4,7,9,20H,1-2,6,8H2,(H,17,21)(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOURGRMYUGWPPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)NCC(=O)NCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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